molecular formula C23H21ClN4O3S B250692 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

カタログ番号: B250692
分子量: 469 g/mol
InChIキー: BWLBGMMBRBGGPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, disruption of BCR signaling, induction of apoptosis in B-cells, and enhancement of the activity of other anti-cancer agents. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical models.

実験室実験の利点と制限

One of the main advantages of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good efficacy in preclinical models of B-cell malignancies and has the potential to be used in combination with other anti-cancer agents. However, this compound has some limitations, such as its relatively short half-life and the potential for drug resistance to develop over time.

将来の方向性

There are several future directions for the research and development of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further clinical studies are needed to evaluate its safety and efficacy in larger patient populations.
2. Combination therapy: this compound has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax. Further studies are needed to evaluate the potential of this compound in combination with other agents.
3. Drug resistance: The development of drug resistance is a major challenge in the treatment of cancer. Further studies are needed to identify the mechanisms of resistance to this compound and to develop strategies to overcome it.
4. Alternative targets: While BTK is a key target in B-cell malignancies, there are other targets in the BCR signaling pathway that could be explored as potential therapeutic targets. Further studies are needed to identify these targets and to develop inhibitors that target them.
In conclusion, this compound is a novel small molecule inhibitor that targets BTK and has shown promising results in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential in combination with other anti-cancer agents.

合成法

The synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea involves several steps, including the preparation of intermediate compounds and their subsequent coupling. The starting materials for the synthesis are 4-chlorobenzoyl chloride, 2-furoic acid, and 1-(2-aminophenyl)piperazine. The intermediate compounds are then prepared by reacting these starting materials with various reagents, such as thionyl chloride, triethylamine, and N,N-dimethylformamide. The final step involves coupling the intermediate compounds to form this compound.

科学的研究の応用

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). These studies have shown that this compound effectively inhibits BTK activity and disrupts BCR signaling, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

特性

分子式

C23H21ClN4O3S

分子量

469 g/mol

IUPAC名

N-[[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C23H21ClN4O3S/c24-17-9-7-16(8-10-17)22(30)28-13-11-27(12-14-28)19-5-2-1-4-18(19)25-23(32)26-21(29)20-6-3-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32)

InChIキー

BWLBGMMBRBGGPN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

正規SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。